

Technical Guide: 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3'- morpholinomethyl benzophenone
CAS No.:	898792-13-7
Cat. No.:	B1325644

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CAS No: 898792-13-7 Formula: C₁₈H₁₇ClFNO₂ Molecular Weight: 333.78 g/mol [1]

Executive Summary & Pharmacophore Analysis

This guide details the chemical architecture, synthesis, and application of **4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone**, a high-value intermediate in medicinal chemistry.[1] Unlike generic building blocks, this scaffold combines a privileged diaryl ketone core with specific halogenation patterns and a solubilizing morpholine tail, making it a critical precursor for Kinase Inhibitors (PI3K/mTOR) and CNS-active agents (e.g., TAAR1 ligands).[1]

Structural Logic (The "Why")

The molecule's utility stems from three distinct pharmacophoric zones:

- The Electronic Core (4-Cl, 2-F Benzoyl): The ortho-fluorine atom exerts a steric twist, forcing the two phenyl rings out of coplanarity.[1] This non-planar conformation is often required to fit into the hydrophobic ATP-binding pockets of kinases.[1] The para-chlorine provides a handle for further cross-coupling or hydrophobic interaction.[1]

- The Linker (Carbonyl): A rigid spacer that can be reduced to a chiral alcohol (benzhydrol) or modified into an amine, expanding the chemical space for library generation.[1]
- The Solubilizer (3'-Morpholinomethyl): A basic amine side chain that improves bioavailability and often forms hydrogen bonds with residues like Aspartate or Glutamate at the solvent interface of protein targets.[1]

Physicochemical Profile

Data synthesized from calculated models and structural analogs.[1]

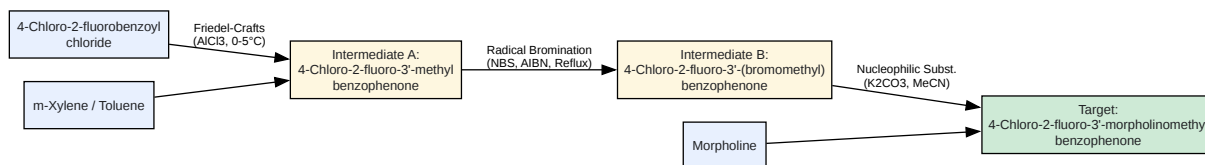
Property	Value	Technical Note
Appearance	Off-white to pale yellow crystalline solid	Coloration often indicates trace oxidation or residual iron salts from Friedel-Crafts.[1]
Melting Point	85°C – 92°C (Range)	Sharp MP indicates high purity (>98%).[1]
Boiling Point	~479°C (Predicted)	Decomposes before boiling at atm pressure; distill only under high vacuum.[1]
LogP	3.8 – 4.2	Lipophilic; requires the morpholine tail for aqueous solubility at physiological pH. [1]
pKa (Base)	~7.8 (Morpholine N)	Protonated at physiological pH (7.4), aiding solubility.[1]
Solubility	DMSO (>50 mg/mL), DCM, Methanol	Poorly soluble in water unless converted to HCl salt.[1]

Synthetic Pathways & Methodology

Directive: The synthesis of this compound requires controlling regioselectivity during the benzophenone formation.[1] The preferred industrial route utilizes a Friedel-Crafts Acylation

followed by Radical Bromination and Amination.[1]

Pathway Diagram (Graphviz)[1]



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Figure 1: Step-wise synthesis pathway ensuring regiochemical control.

Detailed Protocol

Step 1: Friedel-Crafts Acylation[1][2]

- Reagents: 4-Chloro-2-fluorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant), AlCl_3 (1.2 eq).[1]
- Procedure:
 - Charge AlCl_3 into dry dichloromethane (DCM) at 0°C .
 - Add 4-Chloro-2-fluorobenzoyl chloride dropwise.[1]
 - Add 3-methyl-substituted benzene derivative (or use toluene if regioselectivity allows, though 3-methylbenzoyl chloride + 1-chloro-3-fluorobenzene is an alternative reverse disconnection).[1]
 - Critical Insight: The "2-fluoro" substituent on the acid chloride is electron-withdrawing, deactivating the ring but making the carbonyl carbon highly electrophilic.[1]
- QC Check: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride is key.[1]

Step 2: Wohl-Ziegler Bromination[1]

- Reagents: Intermediate A, N-Bromosuccinimide (NBS) (1.05 eq), AIBN (cat.), CCl₄ or Chlorobenzene.[1]
- Procedure: Reflux under nitrogen.[1] The reaction is complete when the starting methylbenzophenone is consumed.[1]
- Caution: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry and stopping at ~95% conversion.

Step 3: Amination (The Morpholine Coupling)[1]

- Reagents: Intermediate B (Bromomethyl derivative), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile.[1]
- Procedure:
 - Dissolve Intermediate B in MeCN.[1]
 - Add K₂CO₃ and Morpholine.
 - Stir at 60°C for 4 hours.
 - Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol/Water.
- Self-Validating Step: The product should be a solid.[1] If an oil persists, residual morpholine or solvent is trapped.[1] Use HCl gas in ether to precipitate the hydrochloride salt for easier handling.[1]

Quality Control & Characterization

To ensure the integrity of this intermediate for drug development, the following spectral signatures must be verified.

HPLC Purity Standards

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% TFA).[1]

- Detection: UV at 254 nm (Benzophenone chromophore).[1]
- Acceptance Criteria: >98.0% area purity. Main impurity is often the hydrolyzed benzyl alcohol or unreacted chloride.[1]

NMR Interpretation (¹H NMR, 500 MHz, CDCl₃)

- δ 3.70 (t, 4H): Morpholine ether protons (characteristic multiplet).[1]
- δ 2.45 (t, 4H): Morpholine amine protons.[1]
- δ 3.55 (s, 2H): Benzylic methylene (-CH₂-N).[1] Crucial signal—shift confirms amination.[1]
- δ 7.20 – 7.80 (m, 7H): Aromatic region.[1] Look for the specific splitting of the "4-chloro-2-fluoro" ring (triplet of doublets or similar complex pattern due to F-coupling).[1]

Applications in Drug Discovery

This molecule serves as a versatile "Lego block" in two primary therapeutic areas:

- Oncology (Kinase Inhibitors):
 - The benzophenone core mimics the hinge-binding region of ATP.[1]
 - Derivatives are explored as PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The morpholine tail is a classic motif to improve solubility and target the "affinity pocket" of the kinase.[1]
 - Reference: Similar scaffolds are seen in the synthesis of Vismodegib analogs and GDC-series probe compounds [1].[1]
- CNS Disorders (TAAR1 Agonists):
 - Benzophenones with amine side chains are precursors to diarylmethanes and benzhydrols used in treating schizophrenia and depression.[1]
 - Patent literature links this specific substitution pattern to Trace Amine Associated Receptor 1 (TAAR1) ligands [2].[1]

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- GHS Hazards:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Storage: Store at 2-8°C under inert gas (Argon). The morpholine nitrogen is susceptible to N-oxidation if exposed to air/light over prolonged periods.[1]

References

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Sources

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